2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate
Overview
Description
Rhod-5N (potassium salt) is a low-affinity fluorescent calcium probe. It is particularly useful for studying compartments with high concentrations of calcium, such as the endoplasmic reticulum, where high-affinity dyes may be insensitive to luminal fluctuations . Rhod-5N is essentially nonfluorescent in the absence of divalent cations and exhibits strong fluorescence enhancement with no spectral shift upon binding calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhod-5N is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with specific functional groups to enhance its calcium-binding properties. The preparation involves the use of various reagents and solvents under controlled conditions to ensure the purity and efficacy of the final product .
Industrial Production Methods: In industrial settings, Rhod-5N is produced in bulk using automated synthesis processes. These processes involve precise control of reaction parameters such as temperature, pH, and solvent composition to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions: Rhod-5N primarily undergoes complexation reactions with divalent cations, particularly calcium. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The primary reagent for Rhod-5N reactions is calcium ions. The binding of calcium to Rhod-5N occurs in aqueous buffers, often in the presence of other ions such as magnesium .
Major Products Formed: The major product formed from the reaction of Rhod-5N with calcium is a fluorescent complex that can be detected using fluorescence microscopy or spectroscopy .
Scientific Research Applications
Rhod-5N is widely used in various scientific research fields:
Mechanism of Action
Rhod-5N exerts its effects by binding to calcium ions, resulting in a significant increase in fluorescence intensity. This binding occurs without a spectral shift, making it a reliable indicator for calcium detection . The molecular target of Rhod-5N is the calcium ion, and the pathway involved is the calcium signaling pathway .
Comparison with Similar Compounds
- Rhod-2
- Rhod-FF
- Fluo-3
- Fluo-4
Comparison: Rhod-5N has a lower binding affinity for calcium compared to Rhod-2 and Rhod-FF, making it more suitable for detecting high concentrations of calcium . Unlike Fluo-3 and Fluo-4, which are green-fluorescent, Rhod-5N emits in the red region, reducing interference from autofluorescence in biological samples .
Properties
IUPAC Name |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZGTFWLMRDWKD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36K3N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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